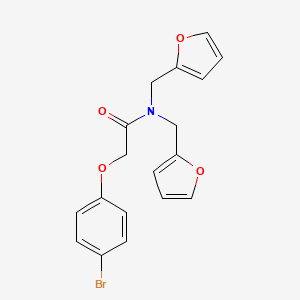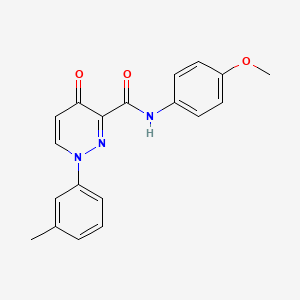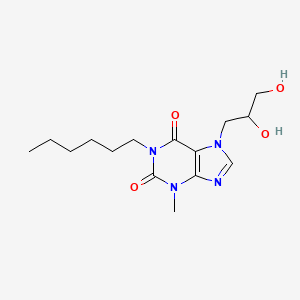![molecular formula C20H16ClN5O3 B11389971 2-(4-chloro-2-methylphenoxy)-N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B11389971.png)
2-(4-chloro-2-methylphenoxy)-N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLORO-2-METHYLPHENOXY)-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a chloromethylphenoxy group with a hydroxyphenyl triazolopyrimidine moiety, making it a potential candidate for various biological activities.
Preparation Methods
The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the chloromethylphenoxy intermediate, followed by the formation of the triazolopyrimidine core. The final step involves coupling these intermediates under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydroxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted derivatives and reduced forms of the original compound
Scientific Research Applications
2-(4-CHLORO-2-METHYLPHENOXY)-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with significant anticancer properties.
Thiazolopyrimidine derivatives: These compounds also exhibit various biological activities, including antimicrobial and anticancer effects.
The uniqueness of 2-(4-CHLORO-2-METHYLPHENOXY)-N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}ACETAMIDE lies in its specific structural features and the combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C20H16ClN5O3 |
|---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C20H16ClN5O3/c1-12-9-14(21)7-8-16(12)29-11-17(27)23-19-24-20-22-15(10-18(28)26(20)25-19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,22,23,24,25,27) |
InChI Key |
VLYZRHGJWXKJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11389889.png)

![4-butoxy-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11389903.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11389905.png)

![8-(3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11389911.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11389913.png)


![Diethyl {5-[(4-methylbenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11389932.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4,5-triethoxybenzamide](/img/structure/B11389939.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanol](/img/structure/B11389958.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11389965.png)
![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B11389970.png)
